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Compound of Interest

4-(4-Ethoxyphenyl)-4-oxobutanoic
Compound Name: d
aci

cat. No.: B1582563

An In-depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a keto-carboxylic acid derivative with a molecular
framework that serves as a versatile scaffold in synthetic organic chemistry and medicinal
research. Its structure, featuring an ethoxy-substituted aromatic ring coupled to a butanoic acid
chain via a ketone linker, makes it a valuable intermediate for the synthesis of more complex
molecules and potential pharmacophores. This guide provides a detailed examination of its
molecular structure, physicochemical properties, a robust synthesis protocol via Friedel-Crafts
acylation, and a comprehensive analysis of its spectroscopic characteristics. Furthermore, it
explores its potential applications and outlines essential safety and handling protocols, offering
a holistic resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical
Properties

4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its synonym 3-(4-
Ethoxybenzoyl)propionic acid, possesses a well-defined molecular architecture.[1] The core
structure consists of a para-substituted benzene ring. An ethoxy group (-OCH2CHs) acts as an
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electron-donating substituent on one end of the ring, while a 4-oxobutanoic acid moiety is
attached to the other. This arrangement combines an aromatic ketone with a carboxylic acid,
resulting in a bifunctional molecule with distinct regions of varying polarity and reactivity.

The molecular formula of the compound is C12H140a4.[1][2] Its structure is characterized by the
presence of a carbonyl group within the butanoic acid chain (ketone) and another at the
terminus of the chain (carboxylic acid).

Caption: 2D Molecular Structure of 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

The key physicochemical properties of the compound are summarized in the table below.

Property Value Source(s)

4-(4-ethoxyphenyl)-4-
IUPAC Name ( )./p ) & [3]
oxobutanoic acid

3-(4-Ethoxybenzoyl)propionic

Synonym acid [1]
CAS Number 53623-37-3 [1][2114]
Molecular Formula C12H1404 [11121[3]
Molecular Weight 222.24 g/mol [2]
Monoisotopic Mass 222.0892 Da [3]
Melting Point 136 - 138 °C [1]
Appearance Solid [1]

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing 4-(4-ethoxyphenyl)-4-oxobutanoic
acid is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride.[5][6]
[7] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an
aromatic ring and proceeds via an electrophilic aromatic substitution mechanism.[5]

Causality of the Method
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The choice of Friedel-Crafts acylation is dictated by its efficiency in creating the aryl ketone
linkage. The ethoxy group on the phenetole ring is an ortho-, para-directing activator, making
the aromatic ring sufficiently nucleophilic to attack the electrophile generated from succinic
anhydride. The para-product is typically favored due to reduced steric hindrance compared to
the ortho-position. A strong Lewis acid, such as anhydrous aluminum chloride (AICls), is
essential. It coordinates with succinic anhydride, facilitating ring-opening and the formation of a
highly reactive acylium ion electrophile.[7][8] A stoichiometric amount of AICIs is required
because the catalyst complexes with the resulting ketone product, deactivating it towards
further acylation.[5][9]
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Reactants:
- Phenetole
- Succinic Anhydride

[l. Combine

Catalyst Addition:
Anhydrous AICls

P. Initiate Reaction

Reaction Mixture
Reflux

Quench & Hydrolysis:
Ice + conc. HCI

4. Precipitate

Product Isolation:
Filtration & Washing

5. Purify

Final Product:

4-(4-ethoxyphenyl)-4-oxobutanoic acid

Click to download full resolution via product page

Caption: General experimental workflow for Friedel-Crafts acylation synthesis.
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Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of
aromatic compounds with succinic anhydride.[7][10]

Materials:

e Phenetole (ethoxybenzene)

e Succinic anhydride

e Aluminum chloride (anhydrous, powdered)

o Concentrated Hydrochloric Acid (HCI)

e Dichloromethane (or another suitable inert solvent like nitrobenzene or chlorobenzene)[11]
o Water & Ice

e Anhydrous Sodium Sulfate

Equipment:

e Three-necked round-bottom flask

o Reflux condenser with a gas outlet/drying tube
e Dropping funnel or powder funnel

o Magnetic stirrer and stir bar

e Heating mantle

* Ice bath

Bichner funnel and filter flask

Procedure:
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o Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser,
and a dropping funnel. Protect the apparatus from atmospheric moisture using a calcium
chloride drying tube.

» Reagent Charging: Charge the flask with the chosen anhydrous solvent (e.g., 100 mL
dichloromethane) and phenetole (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

o Catalyst Addition: While stirring vigorously, slowly and portion-wise add anhydrous aluminum
chloride (2.2 eq) to the flask. The addition is exothermic and should be controlled to maintain
the temperature below 10 °C.

o Reactant Addition: Add succinic anhydride (1.1 eq) to the mixture in small portions, ensuring
the temperature remains low.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Then, heat the reaction mixture to reflux for 2-3 hours to ensure the
reaction goes to completion. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Quenching and Workup: Cool the reaction mixture back down in an ice bath. Very slowly and
carefully, pour the mixture onto a beaker of crushed ice containing concentrated HCI (approx.
50 mL). This step is highly exothermic and will hydrolyze the aluminum chloride complex.

« |solation: The product should precipitate as a solid. Collect the crude solid by vacuum
filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any
remaining inorganic salts.

 Purification: The crude product can be purified by recrystallization from a suitable solvent,
such as an ethanol/water mixture, to yield the final 4-(4-ethoxyphenyl)-4-oxobutanoic acid
as a solid. Dry the purified product under a vacuum.

Spectroscopic Analysis and Characterization

While a dedicated public spectrum for this specific molecule is not readily available, its
structure allows for a reliable prediction of its key spectroscopic features based on well-
established principles of NMR and IR spectroscopy.[12]
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Predicted Peak /| Chemical

Technique . Assignment and Rationale
Shift (3)
Aromatic protons ortho to the
1H NMR 0 7.9-8.0 (d, 2H) carbonyl group, deshielded by

the ketone's anisotropic effect.

5 6.9-7.0 (d, 2H)

Aromatic protons ortho to the
electron-donating ethoxy

group, shielded.

4.1 (g, 2H)

Methylene (-O-CH2-CH3)
protons of the ethoxy group,

split by the adjacent methyl
group.

&3.2-3.3 (t, 2H)

Methylene (-C(=0)-CHz2-CHz-)
protons adjacent to the ketone,
deshielded.

Methylene (-CH2-CH2-COOH)

0 2.8 (t, 2H) protons adjacent to the
carboxylic acid group.
Methyl (-O-CHz-CHs) protons
0 1.4 (t, 3H) of the ethoxy group, split by
the adjacent methylene group.
13C NMR 0 ~198 ppm Carbonyl carbon of the ketone.
Carbonyl carbon of the
0 ~178 ppm ] ]
carboxylic acid.
Aromatic carbon attached to
0 ~163 ppm
the ethoxy group (C-O).
Aromatic carbons ortho to the
0 ~130 ppm
carbonyl group (CH).
Aromatic carbon attached to
0 ~128 ppm

the butanoyl chain (C-C=0).
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Aromatic carbons ortho to the

0 ~114 ppm
ethoxy group (CH).
Methylene carbon of the
0 ~64 ppm
ethoxy group (-O-CH2-CHs).
Methylene carbon adjacent to
0 ~33 ppm
the ketone (-C(=0)-CHz-).
Methylene carbon adjacent to
0 ~28 ppm the carboxylic acid (-CHz-
COOQH).
Methyl carbon of the ethoxy
0 ~15 ppm
group (-O-CHz2-CHs).
O-H stretch of the carboxylic
IR (cm™1) ~3300-2500 (broad) o
acid dimer.
C=0 stretch of the carboxylic
~1710 .
acid.
~1680 C=0 stretch of the aryl ketone.
C=C stretches of the aromatic
~1600, ~1510 _
ring.
~1260 C-O stretch of the aryl ether.

Applications in Research and Drug Development

While specific applications for 4-(4-ethoxyphenyl)-4-oxobutanoic acid are not extensively
documented in mainstream literature, its structural class—f3-aroylpropionic acids—are
recognized as crucial intermediates in the synthesis of various biologically active compounds.

[7]

» Heterocyclic Synthesis: The bifunctional nature of the molecule (ketone and carboxylic acid)
makes it an ideal precursor for constructing nitrogen-containing heterocyclic systems like
pyridazinones, which are core structures in many pharmaceuticals.[13]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1582563?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Friedel_Crafts_Acylation_of_Succinic_Anhydride.pdf
https://www.benchchem.com/pdf/4_Oxobutanoic_Acid_A_Versatile_Precursor_in_Organic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Scaffold for Drug Discovery: The 4-oxobutanoic acid framework is a known scaffold for
developing therapeutic agents. Derivatives have been explored for their potential to
modulate neurotransmitter pathways (GABA and GHB receptors) and for their anticancer
properties, potentially through the inhibition of signaling pathways like PISK/Akt/mTOR.[14]
The ethoxyphenyl moiety is a common feature in many drug molecules, often enhancing
metabolic stability or receptor binding affinity.

e Molecular Probe Development: The structure can be readily modified, for instance, by
converting the carboxylic acid to an amide or ester, allowing for the attachment of fluorescent
tags or other reporter groups. This makes it a candidate for developing chemical probes to
study biological systems.

Safety and Handling

According to its Safety Data Sheet (SDS), 4-(4-ethoxyphenyl)-4-oxobutanoic acid is
classified as a hazardous substance.[1]

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1][15]

o Personal Protective Equipment (PPE): Handling should be performed wearing appropriate
PPE, including chemical safety goggles, protective gloves, and a lab coat.[1][16] Work
should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or mist.
[1][15]

e First Aid Measures:

o Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention
if irritation occurs.[1][16]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[1]

o Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a
poison center or doctor if you feel unwell.[1][16]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[1][16]

The compound is stable under normal storage and handling conditions.[1]

Conclusion

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetically valuable organic compound with
clear potential as an intermediate in pharmaceutical and materials science. Its structure is well-
defined, and its synthesis is achievable through the classic Friedel-Crafts acylation reaction.
The predictable spectroscopic signature allows for straightforward characterization. While direct
therapeutic applications have yet to be fully realized, its structural motifs are present in
numerous biologically active molecules, marking it as a compound of significant interest for
further research and development. Adherence to strict safety protocols is mandatory when
handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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